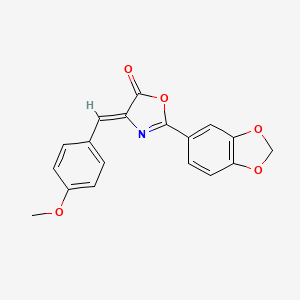
2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-4-(4-メトキシフェニル)-7,7-ジメチル-1-(3-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルは、分子式C23H20N4O4を持つ複雑な有機化合物です。この化合物は、多様な生物活性と医薬品化学における応用で知られているキノリンファミリーに属しています。
準備方法
合成ルートと反応条件
2-アミノ-4-(4-メトキシフェニル)-7,7-ジメチル-1-(3-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルの合成は、通常、多段階の有機反応を伴います。一般的な方法には、アルデヒド、β-ケトエステル、および酢酸アンモニウムを含む多成分反応であるハントッシェ反応が含まれます。 反応条件は、多くの場合、エタノールなどの溶媒とピペリジンなどの触媒を必要とし、反応混合物は還流下で加熱されます .
工業的生産方法
この化合物の工業的生産は、同様の合成ルートを使用する可能性がありますが、収率と純度を最適化してより大規模に行われます。連続フローリアクターと自動合成の使用は、生産プロセスの効率とスケーラビリティを高めることができます。
化学反応の分析
反応の種類
2-アミノ-4-(4-メトキシフェニル)-7,7-ジメチル-1-(3-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルは、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して実行できます。
置換: 求核置換反応は、水素化ナトリウムまたはハロアルカンなどの試薬を使用して、アミノ基またはニトロ基で起こる可能性があります.
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 炭素上のパラジウムを触媒として使用する水素ガス。
置換: ジメチルスルホキシド (DMSO) などの非プロトン性溶媒中の水素化ナトリウム。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノリン誘導体を生成する可能性があり、還元はアミン置換化合物を生成する可能性があります。
科学研究アプリケーション
2-アミノ-4-(4-メトキシフェニル)-7,7-ジメチル-1-(3-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を研究されています。
医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。
科学的研究の応用
2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-アミノ-4-(4-メトキシフェニル)-7,7-ジメチル-1-(3-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルの作用機序は、特定の分子標的と経路との相互作用を伴います。たとえば、特定の酵素や受容体を阻害することにより、観測された生物学的効果をもたらす可能性があります。 正確な分子標的と経路は、特定の用途と使用状況によって異なる可能性があります .
類似の化合物との比較
類似の化合物
2-アミノ-4-(4-メトキシフェニル)-7,7-ジメチル-1-(3-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリル: 官能基と生物活性のユニークな組み合わせで知られています。
キノリン誘導体: 構造は似ていますが、特定の官能基が欠けている場合があり、異なる特性と用途になります。
アミノ置換キノリン: アミノ基を共有しますが、他の置換基が異なり、反応性と生物活性が異なります。
独自性
2-アミノ-4-(4-メトキシフェニル)-7,7-ジメチル-1-(3-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルの独自性は、特定の官能基の組み合わせにあります。これにより、明確な化学反応性と生物学的特性が得られます。これは、さまざまな研究および工業的用途にとって貴重な化合物になります。
類似化合物との比較
Similar Compounds
2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Known for its unique combination of functional groups and biological activities.
Quinoline derivatives: Similar in structure but may lack certain functional groups, leading to different properties and applications.
Amino-substituted quinolines: Share the amino group but differ in other substituents, affecting their reactivity and biological activities.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
311318-23-7 |
|---|---|
分子式 |
C25H24N4O4 |
分子量 |
444.5 g/mol |
IUPAC名 |
2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H24N4O4/c1-25(2)12-20-23(21(30)13-25)22(15-7-9-18(33-3)10-8-15)19(14-26)24(27)28(20)16-5-4-6-17(11-16)29(31)32/h4-11,22H,12-13,27H2,1-3H3 |
InChIキー |
QMAOGNNQQQLHBM-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CC=C(C=C4)OC)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl benzoate](/img/structure/B11541911.png)
![N-(3-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11541912.png)
![9-[4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11541926.png)
![2,4-dibromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541930.png)
![N'-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide](/img/structure/B11541955.png)

![N'-[(Z)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11541961.png)
![2-(2,5-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11541968.png)
![(2E)-3-imino-2-[(2-methoxyphenyl)hydrazono]-3-morpholin-4-ylpropanenitrile](/img/structure/B11541976.png)
![(2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)prop-2-en-1-one](/img/structure/B11541977.png)


![Methyl {[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11541994.png)
![N-(4-fluorophenyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11542001.png)
